![molecular formula C21H22N2OS2 B2355607 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1787878-87-8](/img/structure/B2355607.png)
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The presence of nitrogen in the pyridine ring and the sulfur in the thiophene ring would add to the complexity of the electronic structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings might undergo electrophilic aromatic substitution, while the acetamide group could participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The molecular weight is 382.54.Scientific Research Applications
Synthesis and Biological Activity
Synthesis of novel compounds: 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, similar to other acetamide derivatives, may be synthesized for potential biological applications. For instance, acetamide derivatives have been synthesized for their antimicrobial activities, with various biological compound activities such as anti-inflammatory, analgesic, antibacterial, antifungal, and antitubercular reported (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anticancer potential: Compounds similar to 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have been evaluated for their potential anticancer activities. For example, N-substituted acetamide derivatives have been studied for their activity against various cancer cell lines (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Src kinase inhibition: Some acetamide derivatives have shown inhibitory activity against Src kinase, suggesting potential applications in cancer therapy. This highlights the significance of exploring similar compounds for their biological activities (Fallah-Tafti et al., 2011).
Molecular Design and Chemical Properties
Molecular structure studies: The study of molecular and supramolecular structures of acetamide derivatives, similar to 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, is crucial for understanding their chemical properties and potential applications. X-ray diffractometry is commonly used for such studies (Castiñeiras, García-Santos, & Saa, 2018).
Synthesis of analogs: Exploring the synthesis of novel analogs based on the chemical structure of acetamide derivatives opens up avenues for discovering new molecules with potentially beneficial properties (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Conducting polymers: Some acetamide derivatives have been used in the synthesis of conducting polymers, indicating a potential application in electrochromic devices and other electronic applications (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Future Directions
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-15(2)26-20-5-3-16(4-6-20)10-21(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h3-9,11,13-15H,10,12H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNNZUIIIMSQJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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